O-But-2-enyl-hydroxylamine hydrochloride
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Overview
Description
O-But-2-enyl-hydroxylamine hydrochloride: is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-But-2-enyl-hydroxylamine hydrochloride typically involves the reaction of but-2-enylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: O-But-2-enyl-hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
O-But-2-enyl-hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including oximes and hydroxamic acids.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of O-But-2-enyl-hydroxylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- O-tert-Butylhydroxylamine hydrochloride
- O-Benzylhydroxylamine hydrochloride
Comparison:
- O-tert-Butylhydroxylamine hydrochloride: This compound has a tert-butyl group instead of a but-2-enyl group, which affects its reactivity and steric properties.
- O-Benzylhydroxylamine hydrochloride: This compound contains a benzyl group, making it more hydrophobic and altering its reactivity compared to O-But-2-enyl-hydroxylamine hydrochloride.
Uniqueness: this compound is unique due to its but-2-enyl group, which provides specific reactivity and steric properties that are different from other hydroxylamine derivatives. This makes it valuable in certain synthetic applications and research studies.
Properties
IUPAC Name |
O-[(E)-but-2-enyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2-3H,4-5H2,1H3;1H/b3-2+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJFWQSEOAELRV-SQQVDAMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-42-0 |
Source
|
Record name | Hydroxylamine, O-(2E)-2-butenyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113211-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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